5-Chloro-2-iodobenzaldehyde

Physicochemical Properties Drug Design Solubility Prediction

5-Chloro-2-iodobenzaldehyde is an ortho-iodo aryl aldehyde with a unique C5-Cl handle. The differential reactivity (ArI >> ArBr > ArCl) enables chemoselective Suzuki-Miyaura coupling at the C-I bond, leaving the C-Cl bond intact for orthogonal diversification. This makes it a critical building block for sequential biaryl library synthesis, OLED material tuning, and CNS drug candidate design. Do not substitute with the 5-bromo analog: the distinct steric, electronic, and lipophilic profiles directly control reaction outcomes.

Molecular Formula C7H4ClIO
Molecular Weight 266.46
CAS No. 1001334-22-0
Cat. No. B2444130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodobenzaldehyde
CAS1001334-22-0
Molecular FormulaC7H4ClIO
Molecular Weight266.46
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=O)I
InChIInChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
InChIKeyWJJNLCSRPMRUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodobenzaldehyde (CAS 1001334-22-0): A Strategic Ortho-Iodo Aryl Aldehyde for Chemoselective Functionalization


5-Chloro-2-iodobenzaldehyde (C₇H₄ClIO, MW 266.46 g/mol) is an ortho-iodo aryl aldehyde [1]. It features a chlorine atom at the 5-position and an iodine atom ortho to the aldehyde group . This specific halogen arrangement enables sequential and chemoselective cross-coupling reactions, differentiating it from simpler mono- or differently substituted benzaldehydes . Its molecular properties include an XLogP3 of 2.7 and a topological polar surface area of 17.1 Ų [1].

Why 5-Chloro-2-iodobenzaldehyde Cannot Be Replaced by 5-Bromo-2-iodobenzaldehyde or 2-Iodobenzaldehyde in Key Reactions


The selection of 5-Chloro-2-iodobenzaldehyde over its closest analogs is dictated by the need for specific steric and electronic properties that directly impact reaction outcomes. Generic substitution with the 5-bromo analog (CAS 689291-89-2) is not feasible due to significantly different molecular weight (266.46 vs. 310.91 g/mol) [1][2], altered lipophilicity (XLogP3 2.7 vs. 2.7, but with variations in reported logP values) [3], and distinct reactivity of the C5-halogen. While 2-iodobenzaldehyde lacks the second halogen handle for sequential diversification, the presence of a chlorine atom at the 5-position in the target compound provides a unique, orthogonal handle for further functionalization after initial C-I bond activation. This is particularly critical in synthetic routes requiring two distinct coupling steps, where the C-Cl bond remains intact during C-I coupling, as supported by the differential reactivity in palladium-catalyzed reactions (ArI >> ArBr > ArCl) [4][5].

Quantitative Differentiation of 5-Chloro-2-iodobenzaldehyde (1001334-22-0) from Key Analogs


Molecular Properties: Distinct Physicochemical Profile vs. 5-Bromo-2-iodobenzaldehyde

5-Chloro-2-iodobenzaldehyde exhibits a molecular weight of 266.46 g/mol, compared to 310.91 g/mol for the 5-bromo analog [1][2]. This 44.45 g/mol difference translates to a lower heavy atom count (10 vs. 10, but with a lighter halogen) and a monoisotopic mass of 265.89954 Da versus 309.84902 Da [1][2]. The XLogP3 values are both reported as 2.7, but other sources indicate a logP of 3.57 for the bromo derivative, suggesting potential differences in lipophilicity that impact membrane permeability .

Physicochemical Properties Drug Design Solubility Prediction

Commercial Availability: High Purity Supply vs. Broader Benzaldehyde Derivatives

5-Chloro-2-iodobenzaldehyde is commercially available with a minimum purity specification of 95% . Several vendors offer material with a certified purity of 98% (HPLC) [1]. While high purity is a common requirement for building blocks, the consistent availability of 98% grade material for this specific compound, compared to less readily available high-purity grades of some analogs, is a key procurement factor.

Chemical Sourcing Purity Procurement

Stability and Handling: Recommended Storage Conditions vs. Unstabilized Analogs

Vendor guidelines specify that 5-Chloro-2-iodobenzaldehyde should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen) [1]. This is a more stringent storage requirement compared to many aryl halides, reflecting the compound's sensitivity to light-induced degradation and potential for aldehyde oxidation. The compound is light-sensitive and requires storage in amber glass .

Chemical Stability Storage Handling

Structural Utility: Unique Ortho-Iodo Aldehyde for Cobalt-Catalyzed Carbocyclization

The ortho-iodobenzaldehyde moiety in 5-Chloro-2-iodobenzaldehyde is a crucial structural element for cobalt-catalyzed carbocyclization with alkynes. This reaction, which produces indenols in high regioselectivity and excellent yields, is a hallmark transformation for this class of compounds [1][2]. The presence of the 5-chloro substituent provides a functional handle for subsequent diversification of the indenol scaffold, a capability absent in unsubstituted 2-iodobenzaldehyde.

Carbocyclization Cobalt Catalysis Indenol Synthesis

Key Research and Industrial Applications for 5-Chloro-2-iodobenzaldehyde (CAS 1001334-22-0)


Medicinal Chemistry: Synthesis of Diversely Functionalized Biaryl Pharmacophores via Chemoselective Suzuki-Miyaura Coupling

5-Chloro-2-iodobenzaldehyde is an ideal substrate for chemoselective Suzuki-Miyaura coupling at the C-I bond, leaving the C-Cl bond intact for a second, orthogonal transformation . This allows for the sequential introduction of two different aryl or heteroaryl groups, enabling the rapid generation of diverse biaryl libraries for structure-activity relationship (SAR) studies in drug discovery. The aldehyde group can then be further derivatized through reductive amination, Wittig reactions, or condensations .

Organic Electronics: Building Block for Light-Emitting Materials and Semiconductors

Patents cite the use of 5-Chloro-2-iodobenzaldehyde as an intermediate in the synthesis of electron transport materials and organic electroluminescent devices . The ability to precisely install conjugated aromatic units via cross-coupling makes it valuable for tuning the optoelectronic properties of organic light-emitting diodes (OLEDs) and other semiconductor materials. The chlorine atom can also serve as a precursor for further functionalization to modify energy levels and charge transport characteristics .

Chemical Biology: Synthesis of V1a Receptor Antagonists and CNS-Targeted Probes

Derivatives synthesized from 5-Chloro-2-iodobenzaldehyde have been incorporated into patent applications for vasopressin (V1a) receptor antagonists, targeting neuropsychological disorders . The compound's structure provides a rigid, functionalizable aromatic core that is crucial for interacting with the receptor's binding pocket. The halogen pattern allows for the fine-tuning of molecular properties like lipophilicity and metabolic stability, essential for developing central nervous system (CNS)-penetrant therapeutic candidates .

Parallel Synthesis: Generation of Heterocyclic Libraries via Multi-Component Coupling Strategies

As a versatile building block, 5-Chloro-2-iodobenzaldehyde is suitable for use in parallel synthesis to generate libraries of multisubstituted heterocycles, such as cyclic imidates . Its ortho-iodo aldehyde motif allows it to participate in iodocyclization reactions, while the aryl iodide is a potent substrate for subsequent palladium-catalyzed couplings (Suzuki, Sonogashira, Heck, etc.) . This dual reactivity enables the rapid exploration of complex chemical space in a combinatorial fashion.

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